molecular formula C24H25N3OS B13349820 1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No.: B13349820
M. Wt: 403.5 g/mol
InChI Key: BMVQIWUXZSIYEQ-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a pyridine ring substituted with a methylthio group, connected by a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzhydryl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Pyridine Ring: The pyridine ring with a methylthio substituent is synthesized separately, often through a series of electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzhydrylpiperazine intermediate with the methylthiopyridine intermediate using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methanol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. The methylthio group may enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzhydrylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone
  • (4-Benzhydrylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone
  • (4-Benzhydrylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone

Uniqueness

(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H25N3OS

Molecular Weight

403.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

InChI

InChI=1S/C24H25N3OS/c1-29-23-21(13-8-14-25-23)24(28)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3

InChI Key

BMVQIWUXZSIYEQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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